![molecular formula C14H10BrClO2 B1372419 2-[(4-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160250-19-0](/img/structure/B1372419.png)
2-[(4-Bromobenzyl)oxy]benzoyl chloride
Overview
Description
“2-[(4-Bromobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10BrClO2 and a molecular weight of 325.59 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-[(4-Bromobenzyl)oxy]benzoyl chloride” is 1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.59 . It should be stored at a temperature between 28 C .Scientific Research Applications
Organic Synthesis
2-[(4-Bromobenzyl)oxy]benzoyl chloride: is a valuable intermediate in organic synthesis . It is used to introduce the benzoyl protecting group in the synthesis of complex organic molecules. This compound can react with various nucleophiles, facilitating the formation of ketones, alcohols, and esters, which are crucial in synthesizing a wide range of organic compounds.
Pharmaceuticals
In the pharmaceutical industry, this chemical serves as a building block for the synthesis of various drug molecules . Its reactivity with different organic substrates allows for the creation of benzoyl derivatives, which are common motifs in many pharmaceuticals. This versatility makes it an essential reagent in drug discovery and development processes.
Agrochemicals Research
The compound finds applications in the development of agrochemicals . As an intermediate, it is used to synthesize compounds that exhibit properties beneficial for plant protection products. Its role in creating new molecules helps in the discovery of novel pesticides and herbicides, contributing to more efficient and sustainable agriculture.
Dyestuff Industry
In the dyestuff industry, 2-[(4-Bromobenzyl)oxy]benzoyl chloride is utilized for synthesizing various dyes and pigments . The benzoyl group is a common component in many dye molecules, and this compound provides a straightforward route to introduce this functional group, enabling the creation of a diverse palette of colors for different applications.
Proteomics Research
This compound is also a specialty product for proteomics research . It can be used to modify proteins or peptides, which can then be analyzed to understand protein function and interaction. Its ability to react selectively with certain amino acid residues makes it a useful tool in the study of protein structure and function.
Biopharma Production
In biopharmaceutical production, 2-[(4-Bromobenzyl)oxy]benzoyl chloride is used in the synthesis of advanced intermediates that are required for the production of therapeutic proteins and peptides . Its role in the modification of side chains or the protection of functional groups is crucial during the synthesis of complex biomolecules.
Analytical Chemistry
Lastly, this compound is employed in analytical chemistry as a derivatization agent . It is used to modify chemical compounds to make them more suitable for analysis by techniques such as chromatography or mass spectrometry. This enables more accurate and sensitive detection of substances in various samples.
Safety and Hazards
properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFEKFBIXAFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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